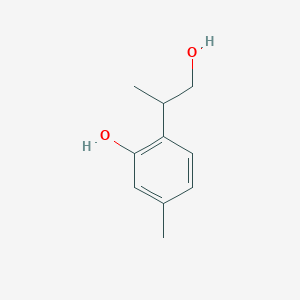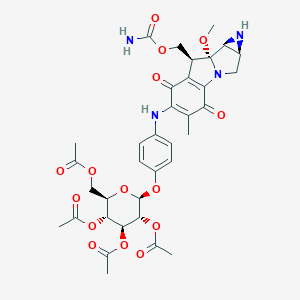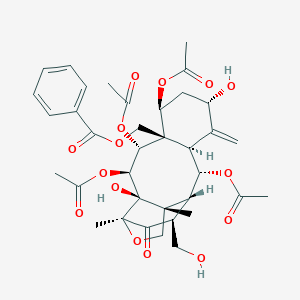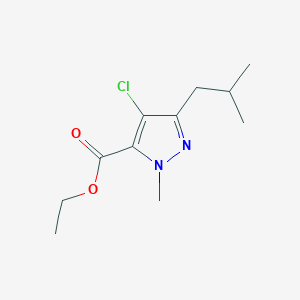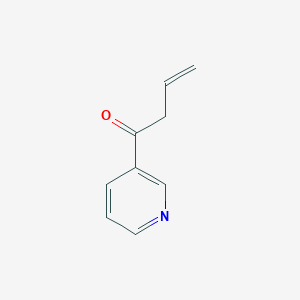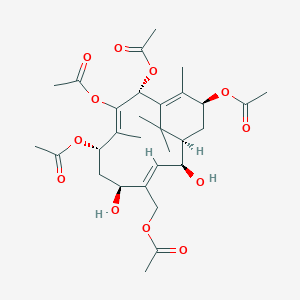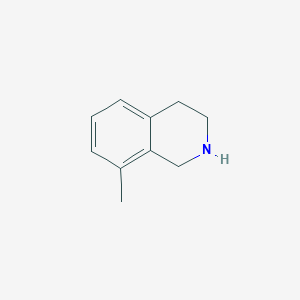
8-メチル-1,2,3,4-テトラヒドロイソキノリン
概要
説明
8-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the isoquinoline alkaloids family These compounds are known for their diverse biological activities and are found in various natural sources
科学的研究の応用
8-Methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用機序
Target of Action
8-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that it is enzymatically formed in the brain . The biological actions of 1MeTIQ appear critically dependent on their metabolism .
Result of Action
1MeTIQ offers a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Safety and Hazards
将来の方向性
The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
生化学分析
Biochemical Properties
8-Methyl-1,2,3,4-tetrahydroisoquinoline, like other THIQs, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, leading to increased neurotransmitter levels in the brain .
Cellular Effects
8-Methyl-1,2,3,4-tetrahydroisoquinoline has significant neuroprotective activity. It can interact with the agonistic conformation of dopamine receptors . It has been suggested that it may play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine receptors and its influence on dopamine metabolism. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity .
Temporal Effects in Laboratory Settings
It has been suggested that it demonstrates significant neuroprotective activity .
Metabolic Pathways
8-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in the metabolism of dopamine. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation .
Transport and Distribution
It has been suggested that it may interact with dopamine receptors .
Subcellular Localization
It has been suggested that it may interact with dopamine receptors , which are typically located on the cell membrane.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions . Another method includes the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of 8-Methyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups like nitro or halogen groups .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
Salsolinol: A neurotoxic compound that is also derived from tetrahydroisoquinoline.
Norlaudanosoline: Another derivative with significant biological activity.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroisoquinoline stands out due to its specific methyl substitution, which enhances its chemical stability and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
特性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSUNKYIGBDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568602 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129961-74-6 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


